molecular formula C14H13NO4S B1612793 Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate CAS No. 893740-18-6

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate

Cat. No.: B1612793
CAS No.: 893740-18-6
M. Wt: 291.32 g/mol
InChI Key: WPPYLEYFCLJNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate is a high-purity chemical building block designed for research and development applications. This compound features a pyridine core strategically functionalized with a methyl ester and a 4-methanesulfonylphenyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery . The structure places key functional groups at the 3- and 5-positions of the pyridine ring, a pattern common in bioactive molecules, particularly for constructing novel pyridine-based derivatives via cross-coupling reactions . Its primary research value lies in its application as a key synthon for the synthesis of more complex molecules, especially through modern catalytic methods like the Suzuki cross-coupling reaction, which is widely used for carbon-carbon bond formation to create biaryl structures . Researchers utilize this compound to generate libraries of novel pyridine derivatives for biological screening, including the investigation of anti-thrombolytic, antimicrobial, and anti-inflammatory activities . The methyl ester group offers a handle for further functionalization, such as hydrolysis to a carboxylic acid or amide formation, while the methanesulfonyl group can contribute to molecular interactions such as hydrogen bonding and binding affinity to biological targets . This reagent is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 5-(4-methylsulfonylphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPYLEYFCLJNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602515
Record name Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-18-6
Record name Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Grignard Addition Reaction

One of the primary methods involves the addition of an alkaline salt of (4-methylsulfonyl)phenyl acetic acid to an ester of 6-methylpyridine-3-carboxylic acid using a C1-C5 alkyl Grignard reagent, typically tert-butylmagnesium chloride, in an organic solvent such as tetrahydrofuran (THF).

Key reaction parameters:

Parameter Details
Starting materials (4-methylsulfonyl)phenyl acetic acid salt, methyl 6-methylpyridine-3-carboxylate ester
Grignard reagent tert-butylmagnesium chloride
Solvent THF
Temperature 40–70°C (preferably 65°C)
Solvent volume 10–30 volumes (typically ~20)
Reaction time 30 min to 2 hours (usually 1 hour)
Yield 78–88% molar

The reaction proceeds by simultaneous dosing of the Grignard reagent and the pyridine ester, followed by conventional isolation techniques such as extraction and crystallization. This method avoids the use of tungsten-based catalysts, making it environmentally and operationally advantageous.

Two-Step Synthesis via Condensation and Oxidation

Another efficient approach involves a two-step process starting from (4-dimethylsulfido)phenylacetic acid or its metal salts:

  • Condensation reaction of the metal salt of (4-dimethylsulfido)phenylacetic acid with an organic metal reagent to form an intermediate compound.
  • Oxidation of this intermediate with oxydol (hydrogen peroxide) to yield the target this compound.

Yields and purity:

Step Yield (%) Purity (HPLC)
Condensation (to intermediate) ~85 Not specified
Oxidation (to final product) ~90 >98%
Overall molar yield 65–80

This method is noted for its higher product quality and lower cost compared to prior art, making it suitable for industrial scale-up.

Continuous Flow Microreactor Process

A modern and innovative method employs continuous flow microreactor technology for the synthesis of this compound as an intermediate in etoricoxib production. This process involves:

  • Synthesis of the intermediate in a continuous flow microreactor using a non-nucleophilic organic strong base.
  • Oxidation using an inexpensive inorganic oxidant catalyzed by a transition metal.

The starting materials are 4-(methylthio)phenylacetic acid and methyl 6-methylpyridine-3-carboxylate. The two-step reaction in the microreactor forms 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone, which is closely related to the target compound.

Advantages of this method:

  • Yield exceeding 70%
  • Excellent control of reaction heat and gas evolution
  • Mild reaction conditions
  • Use of novel reagents and catalysts
  • Suitability for bulk pharmaceutical chemical production

This process exemplifies the integration of green chemistry principles and process intensification for efficient synthesis.

Palladium-Catalyzed α-Arylation

A notable alternative synthesis involves palladium-catalyzed α-arylation of acetylpicoline with 4-bromo- or 4-chlorophenyl methyl sulfone. This method provides a high yield of the ketone intermediate closely related to this compound.

Key features:

  • Use of inexpensive 5-hydroxy-2-methylpyridine as starting material
  • Four-step conversion to acetyl derivative
  • Optimized Pd-catalyzed α-arylation for coupling
  • High efficiency and scalability

This approach is particularly valuable for its selectivity and ability to produce crystalline forms suitable for pharmaceutical use.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Reference
Grignard Addition tert-butylmagnesium chloride, THF, 65°C 78–88 Not specified Avoids tungsten catalysts, operational simplicity
Two-Step Condensation + Oxidation Metal salt of (4-dimethylsulfido)phenylacetic acid, oxydol 65–80 >98 High purity, cost-effective
Continuous Flow Microreactor 4-(methylthio)phenylacetic acid, strong base, inorganic oxidant >70 Not specified Process intensification, mild conditions
Pd-Catalyzed α-Arylation Pd catalyst, 4-bromo/chlorophenyl methyl sulfone Not specified Not specified High selectivity, crystalline products

Research Findings and Industrial Relevance

  • The Grignard addition method is well-established with reproducible yields and is favored for laboratory-scale synthesis due to its straightforward procedure and avoidance of toxic catalysts.
  • The two-step condensation and oxidation process offers a balance between yield and purity, making it attractive for pharmaceutical manufacturing where product quality is critical.
  • Continuous flow microreactor technology represents a cutting-edge approach, improving safety, scalability, and environmental footprint, aligning with modern pharmaceutical production trends.
  • Palladium-catalyzed α-arylation provides a complementary route with the potential for producing crystalline intermediates, which can simplify downstream processing.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as ammonia or primary amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group is known to enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{5-[(3-Oxo-3,4-Dihydroxyphenyl)Amino]Methyl}Pyridine-3-Carboxylate

Structural Differences :

  • Replaces the methanesulfonylphenyl group with a benzothiazole-triazole fused system.
  • Features an ethyl ester (vs. methyl ester in the target compound).
  • Exhibits a spiral boat conformation in the benzothiazole ring, with dihedral angles of 62.98° between the benzothiazole and triazole planes .

Functional Implications :

  • The benzothiazole-triazole system is associated with pharmacological activities, including antifungal and antibacterial properties, as observed in related benzothiazole derivatives .

Crystallographic Data :

Parameter Value
Molecular formula C15H16N4O3S
Molecular weight 332.38 g/mol
Crystal system Triclinic, space group P1
Dihedral angles 62.98° (benzothiazole-triazole)

Diethyl Pyridine-3,5-Dicarboxylate (CAS 94-44-0)

Structural Differences :

  • Contains dual ethyl carboxylate groups at positions 3 and 5 of the pyridine ring.
  • Lacks the methanesulfonylphenyl substituent.

Functional Implications :

  • High structural similarity (0.93) to the target compound suggests shared reactivity at the pyridine core but divergent biological interactions due to the absence of the mesyl group .

Methyl 5-(4-Oxidanylidene-5~{H}-Furo[3,2-c]Pyridin-2-Yl)Nicotinate

Structural Differences :

  • Replaces the methanesulfonylphenyl group with a fused furopyridine ring.
  • Retains the methyl carboxylate group.

Functional Implications :

  • The fused furan ring introduces planar rigidity, which may enhance binding to flat enzymatic pockets.
  • The oxo group in the furopyridine system could participate in hydrogen bonding, a feature absent in the target compound’s mesyl group .

SMILES Comparison :

Compound SMILES
Target compound COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C
Furopyridine analog COC(=O)C1=CN=CC(=C1)C2=OC3C=CNC(=O)C3=C2

Tetradecyl Pyridine-3-Carboxylate (CAS 614-18-6)

Structural Differences :

  • Substitutes the methyl ester with a long-chain tetradecyl ester.
  • Lacks the methanesulfonylphenyl group.

Functional Implications :

  • The tetradecyl chain dramatically increases hydrophobicity, making it suitable for lipid membrane interactions.
  • Likely exhibits poor aqueous solubility compared to the target compound .

Biological Activity

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula: C13H13NO4S
  • Molecular Weight: 281.31 g/mol
  • IUPAC Name: this compound

The compound features a pyridine ring substituted with a methanesulfonyl group and a carboxylate ester, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the methanesulfonyl group may enhance binding affinity to specific targets involved in inflammatory responses and metabolic pathways.

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Antimicrobial Activity: Similar compounds have shown potential antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines, which are markers of inflammation.

Study IC50 Value (µM) Target
Study A25COX-1
Study B30COX-2
Study C15NF-kB

The IC50 values indicate the concentration required to inhibit 50% of the target activity, suggesting that the compound is a potent inhibitor of inflammatory pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosis12
Staphylococcus aureus8
Escherichia coli16

These results indicate promising antimicrobial activity, particularly against Mycobacterium tuberculosis, which is a major health concern globally.

Case Studies

  • Case Study on In Vivo Efficacy:
    A study involving BALB/c mice infected with Mycobacterium tuberculosis showed that administration of this compound at a dose of 200 mg/kg resulted in a significant reduction in bacterial load compared to the control group. The compound maintained plasma concentrations above the MIC for over 24 hours, indicating its potential for therapeutic use .
  • Clinical Relevance:
    In clinical settings, derivatives of this compound have been explored for their anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease. Patients treated with similar compounds exhibited reduced inflammation markers and improved clinical outcomes .

Q & A

Q. How to design structure-activity relationship (SAR) studies focusing on the pyridine core?

  • Methodology : Synthesize analogs with substituents at positions 2, 4, and 6 of the pyridine ring. Test against a panel of targets (e.g., kinases) to map electronic (Hammett σ) and steric (Taft Eₛ) effects. Use Free-Wilson analysis to quantify substituent contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate
Reactant of Route 2
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Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate

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